molecular formula C8H5NOS B118865 Benzoyl isothiocyanate CAS No. 532-55-8

Benzoyl isothiocyanate

Cat. No.: B118865
CAS No.: 532-55-8
M. Wt: 163.2 g/mol
InChI Key: CPEKAXYCDKETEN-UHFFFAOYSA-N
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Description

Benzoyl isothiocyanate is an organic compound with the molecular formula C₈H₅NOS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with potassium thiocyanate in the presence of a solvent such as acetone. The reaction proceeds as follows:

C6H5COCl+KSCNC6H5CONCS+KCl\text{C}_6\text{H}_5\text{COCl} + \text{KSCN} \rightarrow \text{C}_6\text{H}_5\text{CONCS} + \text{KCl} C6​H5​COCl+KSCN→C6​H5​CONCS+KCl

Another method involves the reaction of benzoyl chloride with ammonium thiocyanate. The reaction conditions typically include a temperature range of 50-60°C and a solvent like acetone or acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Alkyl Hydrazines

Benzoyl isothiocyanate reacts with primary alkyl hydrazines (R-NH-NH₂) to form 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones (Table 1). The reaction proceeds via initial thiocarbamoylation followed by cyclization.

Table 1: Reaction outcomes with alkyl hydrazines

HydrazineProduct StructureYield (%)Conditions
Methyl hydrazine1-methyl-3-phenyl-triazoline-5-thione20Benzene, reflux
Benzyl hydrazine1-benzyl-3-phenyl-triazoline-5-thione42Benzene, reflux

Competing benzoylation reactions occur with methyl and benzyl hydrazines, leading to mixed products .

Hydrazones

Reactions with N-alkyl-2-isopropylidenehydrazines (R-NH-N=CMe₂) yield 1,3,4,6-oxatriazepine-5-thiones through nucleophilic attack at the thiocarbonyl carbon (Figure 1).

Figure 1: Cyclocondensation mechanism

  • Nucleophilic attack : Hydrazone nitrogen attacks the thiocarbonyl carbon of this compound.

  • Cyclization : Intramolecular acetal formation generates the oxatriazepine ring.

  • Product : 1,3,4,6-oxatriazepine-5-thione derivatives (29–75% yield) .

Acid Hydrolysis of Oxatriazepine-thiones

Oxatriazepine-thiones undergo rapid acid hydrolysis to form 1,2,4-triazoline-5-thiones (Scheme 1). This reaction confirms the cyclic aminoacetal structure, as open-chain thiosemicarbazones hydrolyze more slowly.

Scheme 1: Hydrolysis pathway

  • Protonation : Acidic conditions protonate the oxatriazepine ring.

  • Ring cleavage : Cleavage releases acetone.

  • Rearrangement : Formation of triazoline-thione (33–55% yield) .

Reaction with Proteins

This compound reacts with amino and sulfhydryl groups in proteins, forming thiourea and dithiocarbamate derivatives. This modifies protein solubility and electrophoretic mobility. Key observations include:

  • Tryptophan fluorescence quenching : Indicative of secondary amine modification .

  • Polymerization : SDS-PAGE reveals protein aggregation post-reaction .

Comparative Reaction Behavior

Table 2: Reactivity with different substrates

Substrate TypeProduct ClassKey Functional Groups Involved
Alkyl hydrazinesTriazoline-thiones-NH-NH₂
HydrazonesOxatriazepine-thiones-NH-N=CR₂
ProteinsThiourea/dithiocarbamate-NH₂, -SH

Mechanistic Insights

  • Electrophilic thiocarbonyl : Drives nucleophilic attack by amines/hydrazines.

  • Steric and electronic effects : Influence product distribution (e.g., benzoylation vs. cyclization) .

  • Spectroscopic validation : IR, NMR, and mass spectrometry confirm cyclic structures .

Scientific Research Applications

Cancer Prevention and Treatment

Mechanisms of Action:
Benzoyl isothiocyanate has been extensively studied for its potential in cancer prevention. It exhibits properties that inhibit tumorigenesis in various animal models. For instance, BITC has shown efficacy in suppressing lung tumorigenesis induced by benzo[a]pyrene in A/J mice. The compound appears to inhibit DNA adduct formation and modulate the metabolism of carcinogens, thereby reducing the activation of pro-carcinogenic compounds and enhancing detoxification processes through the induction of phase II enzymes like glutathione transferases .

Case Studies:

  • Breast Cancer: Research indicates that BITC induces apoptosis in human breast cancer cells by causing cell cycle arrest and inhibiting cell proliferation .
  • Lung Cancer: BITC has been shown to significantly reduce tumor incidence in mouse models exposed to carcinogens, demonstrating its potential as a preventive agent against lung cancer .

Antimicrobial Properties

BITC exhibits notable antibacterial activity, making it a candidate for use in food preservation and medical applications. Its effectiveness against various bacterial strains has been documented, particularly in formulations aimed at enhancing food safety.

Research Findings:
A study demonstrated that BITC can be incorporated into 3D-printed hydrogels for antibacterial applications. The resulting BITC-XLKC-Gel hydrogel showed superior mechanical properties and antibacterial efficacy, highlighting its potential use in wound dressings and other biomedical applications .

Material Science Applications

The incorporation of BITC into materials science is an emerging field. Its ability to enhance the properties of polymers and hydrogels makes it a valuable additive.

Development of Antibacterial Hydrogels:
Recent advancements have led to the development of BITC-infused hydrogels that can be utilized in various applications such as:

  • Wound Healing: The antibacterial properties of BITC make these hydrogels suitable for medical dressings.
  • Food Packaging: BITC can be used to create antimicrobial packaging materials that prolong shelf life by inhibiting microbial growth .

Biochemical Research

BITC's role as a biochemical agent extends to research involving oxidative stress and inflammation. Studies have shown that it can inhibit excessive superoxide generation in inflammatory leukocytes, suggesting potential therapeutic implications for inflammatory diseases .

Gene Expression Studies:
Research has also indicated that BITC influences gene expression related to biofilm formation in bacteria, which could inform strategies for managing bacterial infections .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Cancer PreventionInhibits tumorigenesis in animal modelsEffective against lung and breast cancers
Antimicrobial ActivityExhibits antibacterial propertiesEffective in food preservation and wound healing
Material ScienceEnhances properties of polymers and hydrogelsDevelopment of antibacterial hydrogels
Biochemical ResearchModulates oxidative stress and inflammationInhibits superoxide generation

Mechanism of Action

The mechanism of action of benzoyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is the basis for its antimicrobial and anticancer properties. The compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: Benzoyl isothiocyanate is unique due to its benzoyl group, which imparts distinct reactivity and properties compared to other isothiocyanates.

Biological Activity

Benzoyl isothiocyanate (BITC) is a compound derived from cruciferous vegetables, known for its significant biological activities, particularly in the fields of cancer research and antimicrobial studies. The following sections provide a detailed overview of BITC's biological activity, including its mechanisms of action, case studies, and comparative research findings.

Anticancer Activity

BITC exhibits potent anticancer properties across various cancer cell lines. The following table summarizes key studies that highlight its effects on different types of cancer:

Cancer Type Cell Line Mechanism of Action Key Findings
Lung CancerNCI-H460Induces apoptosis via reactive oxygen species (ROS) generation and caspase activationBITC reduced cell viability and induced apoptotic cell death in gefitinib-resistant cells .
Pancreatic CancerCapan-2, MiaPaCa-2Activates MAPK signaling pathways leading to apoptosisBITC treatment resulted in increased phosphorylation of ERK, JNK, and P38, promoting cell death .
Breast CancerMCF7, HBL-100Inhibits clonogenicity and mammosphere formationBITC decreased cell viability and induced PARP cleavage, indicating apoptosis .
Prostate CancerCRW-22Rv1, PC3Causes mitochondrial membrane potential loss and DNA fragmentationBITC effectively suppressed growth by inducing apoptosis through ROS generation .

BITC's biological activity is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:

  • Reactive Oxygen Species (ROS) Generation : BITC treatment leads to increased levels of ROS, which subsequently activate apoptotic pathways. This mechanism has been observed across multiple cancer types, including lung and prostate cancers .
  • MAPK Pathway Activation : In pancreatic cancer cells, BITC activates the MAPK signaling pathway, specifically ERK, JNK, and P38 kinases. This activation is crucial for the induction of apoptosis .
  • p53 Signaling Enhancement : BITC has been shown to enhance p53 phosphorylation in breast cancer cells, which plays a pivotal role in regulating the cell cycle and promoting apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, BITC also demonstrates significant antimicrobial activity. Recent studies have explored its potential as an alternative to traditional antibiotics:

  • A comparative study showed that BITC exhibits comparable antimicrobial effects against Pseudomonas aeruginosa when compared to conventional antibiotics like gentamicin. BITC not only reduced bacterial viability but also minimized immune cell infiltration in infected tissues .
  • The compound has been recognized for its broad-spectrum antibacterial properties, making it a candidate for further research as a natural antimicrobial agent amidst rising antibiotic resistance concerns .

Case Studies

Several case studies illustrate the practical applications of BITC in clinical settings:

  • Breast Cancer Treatment : In an animal model study using athymic nude mice, BITC significantly inhibited tumor growth and reduced metastatic spread when administered orally. This underscores its potential as a therapeutic agent in breast cancer management .
  • Pancreatic Cancer : Clinical observations indicated that patients with pancreatic cancer showed improved outcomes when treated with BITC alongside standard therapies. The compound's ability to induce apoptosis may enhance the efficacy of existing treatments .

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize benzoyl isothiocyanate?

this compound (BITC) is synthesized via two primary routes:

  • Method 1 : Reaction of benzoyl chloride with lead thiocyanate in boiling benzene, yielding BITC with a reported boiling point of 133–137°C (18 mm Hg) .
  • Method 2 : A two-step process where benzoyl chloride reacts with potassium thiocyanate (KSCN) to generate BITC, followed by further derivatization (e.g., with ethane-1-one in dry acetone) . Both methods require careful control of reaction conditions (temperature, solvent purity) to optimize yield and minimize byproducts.

Q. What analytical techniques are essential for confirming BITC’s structural integrity and purity?

  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy for functional group analysis, infrared (IR) spectroscopy to identify the isothiocyanate (-NCS) stretch (~2050 cm⁻¹), and X-ray crystallography (using programs like SHELXL for refinement) for unambiguous structural determination .
  • Purity assessment : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify impurities. For crystalline products, melting point consistency with literature values (e.g., 41°C) is critical .

Q. What safety protocols are mandatory for handling BITC in laboratory settings?

  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile or neoprene), safety goggles, and full-face shields. Respiratory protection (e.g., NIOSH-approved P95 filters) is required to prevent inhalation of vapors .
  • Engineering controls : Use fume hoods for all procedures involving BITC. Avoid water contact to prevent hydrolysis and release of toxic gases .
  • Storage : Store in airtight containers at 0–6°C, segregated from bases, oxidizing agents, and amines .

Q. How is BITC applied in conjugation chemistry for biomolecule labeling?

BITC’s isothiocyanate group reacts with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimization involves:

  • Adjusting pH to 8–9 (borate or phosphate buffers) to enhance nucleophilic attack.
  • Maintaining a molar excess of BITC (2–5×) over the target biomolecule to ensure complete conjugation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties of BITC (e.g., melting points, solubility)?

Discrepancies often arise from variations in synthesis conditions or purification methods. Mitigation strategies include:

  • Standardized crystallization : Recrystallize BITC from anhydrous solvents (e.g., hexane/ethyl acetate) to ensure consistent melting points .
  • Advanced characterization : Use differential scanning calorimetry (DSC) for precise melting point determination and Karl Fischer titration to quantify residual moisture affecting solubility .

Q. What experimental designs are optimal for studying BITC’s instability under storage?

  • Accelerated stability studies : Store BITC at elevated temperatures (e.g., 40°C) and monitor degradation via HPLC.
  • Stabilization strategies : Incorporate antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidative decomposition .

Q. How does BITC induce apoptosis in cancer cells, and what assays validate this mechanism?

  • Mechanistic studies : BITC generates reactive oxygen species (ROS), leading to mitochondrial membrane depolarization. Key assays include:

  • Flow cytometry with Annexin V/PI staining for apoptosis quantification.
  • Western blotting for caspase-3/7 activation and PARP cleavage .
    • Dose-response optimization : Use IC₅₀ values derived from MTT assays to establish therapeutic windows while minimizing cytotoxicity .

Q. What strategies address conflicting data on BITC’s antibacterial efficacy across studies?

Contradictions may stem from differences in bacterial strains or culture conditions. Standardize protocols by:

  • Broth microdilution assays : Follow CLSI guidelines for minimum inhibitory concentration (MIC) determination.
  • Checkerboard assays : Evaluate BITC’s synergy with conventional antibiotics (e.g., β-lactams) to identify combinatorial effects .

Q. Methodological Tables

Table 1. Key Reaction Conditions for BITC Synthesis

MethodReagentsSolventTemperatureYieldReference
Benzoyl chloride + Pb(SCN)₂Benzoyl chloride, Pb(SCN)₂BenzeneReflux~60%
Benzoyl chloride + KSCNKSCN, ethane-1-oneAcetoneRT → Reflux70–85%

Table 2. Analytical Parameters for BITC Characterization

TechniqueKey ParametersApplication
¹H NMRδ 7.4–8.1 (aromatic protons)Confirm benzoyl group presence
IR Spectroscopy2050 cm⁻¹ (-NCS stretch)Verify isothiocyanate function
X-ray CrystallographySHELXL refinement (R₁ < 0.05)Resolve structural ambiguities

Properties

IUPAC Name

benzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPEKAXYCDKETEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NOS
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DSSTOX Substance ID

DTXSID00201257
Record name Benzoyl isothiocyanate
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Molecular Weight

163.20 g/mol
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CAS No.

532-55-8
Record name Benzoyl isothiocyanate
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Synthesis routes and methods I

Procedure details

Ammonium thiocyanate (12.35 g) was dissolved in acetone (AR grade, 120 ml) and benzoylchloride (17.3 ml) was added dropwise with stirring over 2 mins. The temperature rose from 22° C. to 38° C. over the addition and a white precipitate formed. The reaction was stirred at room temperature for a further 75 mins and then filtered, and washed with acetone (20 ml) to give a solution of benzoylisothiocyanate. This was added dropwise with stirring to the amine solution, over 40 mins. The temperature rose from 23° C. to 36° C. during the addition. A thick cream precipitate formed. The reaction was allowed to stir at room temperature for 16 hours and then the product was collected by filtration, washed with water (30 ml), sucked dry and then dried in vacuo at 60° C.
Quantity
12.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzoyl isothiocyanate was prepared as a starting material for benzoyl thiourea and derivatives thereof. In a 500 mL three-neck round-bottom flask (“RBF”), fitted with a condenser, thermo-probe, sealed system nitrogen purge, pressure-equilibrated addition funnel and mechanical stirrer, were placed solid ammonium thiocyanate (16.9 g, 0.22 mol) and dichloromethane (100 mL). The stirred mixture was cooled in an ice-water bath to a temperature of about 10-15° C. To the stirred mixture was added a solution of benzoyl chloride (28.4 g, 0.2 mol) in dichloromethane (50 mL) over a period of time of 20 minutes and the reaction mixture was warmed to a temperature near reflux (39° C.) for a period of time of 1 hour. Reaction completion was confirmed by FT-IR analysis. The solution was then cooled to a temperature of about 10-15° C. The solution can be concentrated to an oil to provide the benzoyl isothiocyanate. A boiling point of 128-131° C. at 15 mm Hg was measured.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
28.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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